molecular formula C15H15BrN2O3S B3567386 2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide

2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide

Cat. No.: B3567386
M. Wt: 383.3 g/mol
InChI Key: QFAXTUISQZHAGA-UHFFFAOYSA-N
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Description

2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide is an organic compound characterized by its unique chemical structure, which includes a bromine atom, a methylsulfonyl group, and an anilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide typically involves a multi-step process. One common method starts with the bromination of N-methylaniline to produce 3-bromo-N-methylaniline. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to yield 3-bromo-N-methylsulfonylaniline. Finally, this compound is coupled with phenylacetyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to produce corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions with water.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the methylsulfonyl group.

    Hydrolysis: Corresponding acids and amines.

Scientific Research Applications

2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-methylaniline
  • N-methylsulfonylaniline
  • Phenylacetamide derivatives

Uniqueness

2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom and the methylsulfonyl group distinguishes it from other phenylacetamide derivatives, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-22(20,21)18(14-9-5-6-12(16)10-14)11-15(19)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAXTUISQZHAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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